M8-B
Description
Physiological Roles and Molecular Characteristics of TRPM8 Channels
TRPM8 channels are integral to the mammalian sensory system, primarily functioning as the principal transducer of cold somatosensation. Their molecular architecture and activation mechanisms allow them to detect and respond to environmental cues, influencing a variety of biological functions beyond cold perception.
TRPM8 channels are characterized as polymodal ion channels, meaning they can be activated by multiple types of stimuli. The primary activators include:
Cold Temperatures: TRPM8 is activated by innocuous to noxious cold temperatures, typically below 28°C mdpi.comwikipedia.orgpatsnap.compatsnap.comnih.govresearchgate.netmdpi.com. This activation involves significant conformational changes within the channel protein, as indicated by steep temperature dependence and associated changes in entropy and enthalpy nih.govresearchgate.net.
Chemical Agonists: A variety of cooling compounds can also activate TRPM8. Prominent among these are menthol (B31143), icilin (B1674354), and synthetic analogues like WS-12 mdpi.comwikipedia.orgpatsnap.comnih.govresearchgate.netmdpi.com. The activation mechanisms by these chemical agonists can be distinct; for instance, icilin-induced activation is dependent on the presence of intracellular calcium, whereas menthol's effect is not nih.govresearchgate.net.
Other Stimuli: TRPM8 channels can also be modulated by voltage and changes in extracellular osmolarity mdpi.com.
Upon activation, TRPM8 channels allow the influx of cations, primarily Na⁺ and Ca²⁺, into the cell. This influx leads to cell membrane depolarization and the generation of electrical signals, which are interpreted as cooling sensations or contribute to pain signaling wikipedia.orgpatsnap.comscientificarchives.commdpi.com. The gating of TRPM8 channels is critically dependent on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which directly interacts with the channel to support its activity nih.govresearchgate.netscientificarchives.com. Menthol has been shown to increase the potency of PI(4,5)P2 in activating TRPM8 nih.govresearchgate.net.
TRPM8 channels exhibit a widespread distribution throughout the body, extending beyond their well-established role in sensory neurons.
Nervous System: They are primarily expressed in a subpopulation of sensitive primary afferent neurons within the peripheral nervous system mdpi.comwikipedia.org. These neurons innervate tissues highly sensitive to cold, including the skin, oral cavity epithelium, teeth, nasal mucosa, tongue, and cornea mdpi.comwikipedia.org.
Visceral Tissues: TRPM8 channels are also found in various visceral tissues. These include the bladder, male urinary and genital tracts, sperm cells, colon, and pulmonary tissues mdpi.comwikipedia.org.
Other Tissues and Cell Types: Beyond the nervous system and visceral organs, TRPM8 has been detected in immune cells such as macrophages and bone marrow mesenchymal stem cells (hBM-MSCs), as well as in different regions of the brain and mitochondria-associated endoplasmic reticulum membranes mdpi.com. Furthermore, TRPM8 expression has been identified in non-neuronal tissues like the prostate oncotarget.com, esophagus mdpi.com, stomach mdpi.com, ocular surface patsnap.com, and bone marrow mesenchymal stem cells frontiersin.org, where it is implicated in processes such as cell proliferation, migration, and differentiation.
Overview of Pharmacological Modulation of TRPM8 Channels
The diverse physiological roles of TRPM8 channels, particularly their involvement in pain sensation and thermoregulation, have made them attractive targets for pharmacological intervention. Efforts to develop modulators, especially antagonists, aim to address conditions associated with aberrant cold signaling.
The modulation of TRPM8 channels has emerged as a significant strategy for developing novel therapeutic agents, particularly for chronic pain and cold sensitization scientificarchives.com. The initial discovery of TRPM8 as a cold sensor paved the way for research into compounds that could block its activity, offering potential relief from conditions like cold-induced allodynia and hyperalgesia acs.orgplos.org. Early attempts to develop TRPM8 antagonists often faced challenges with selectivity, with many compounds also affecting other TRP channels, such as TRPV1 and TRPA1 mdpi.com. This lack of selectivity underscored the need for highly specific TRPM8 antagonists to precisely target TRPM8-mediated pathways without causing off-target effects, especially given TRPM8's role in thermoregulation acs.orgplos.org.
M8-B hydrochloride is a well-characterized, potent, and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel caymanchem.comnih.govtocris.comrndsystems.comsigmaaldrich.comchemicalbook.comjneurosci.orgplos.org. Its chemical designation is N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride caymanchem.comchemicalbook.com.
Chemical Properties and Identification:
CAS Number: 883976-12-3 caymanchem.comtocris.comrndsystems.comchemicalbook.com
Molecular Formula: C₂₂H₂₄N₂O₃S • HCl caymanchem.comrndsystems.comchemicalbook.com
Formula Weight: Approximately 433.0 g/mol caymanchem.comtocris.comrndsystems.comchemicalbook.com
Purity: Typically ≥98% or ≥99% (HPLC) caymanchem.comtocris.comrndsystems.comsigmaaldrich.comchemicalbook.com
Pharmacological Profile: this compound hydrochloride demonstrates significant efficacy in blocking TRPM8 channel activity through various mechanisms:
In Vitro Activity: this compound hydrochloride effectively blocks the activation of TRPM8 channels induced by cold temperatures, as well as by known TRPM8 agonists such as icilin and menthol caymanchem.comnih.govsigmaaldrich.comjneurosci.orgplos.org. Studies utilizing rat, human, and murine TRPM8 channels have confirmed its inhibitory action caymanchem.comnih.govsigmaaldrich.comjneurosci.orgplos.org.
Potency and Selectivity: The compound exhibits high potency, with reported IC₅₀ values for blocking TRPM8 activation by cold ranging from 7.8 nM to 508 nM depending on the species and specific assay caymanchem.comsigmaaldrich.comjneurosci.orgplos.org. Similarly, its potency against icilin-induced activation varies, with IC₅₀ values reported between 26.9 nM and 1054 nM caymanchem.comsigmaaldrich.comjneurosci.orgplos.org. Importantly, this compound hydrochloride demonstrates remarkable selectivity, showing no significant effect on other TRP channels even at concentrations exceeding 20 μM or 20 mM caymanchem.comtocris.comrndsystems.comsigmaaldrich.com. This high selectivity is crucial for its utility in research, allowing for precise investigation of TRPM8 function.
In Vivo Activity: In vivo studies have shown that this compound hydrochloride can decrease deep body temperature (T<0xE2><0x82><0x99>) in wild-type mice and rats caymanchem.comnih.govsigmaaldrich.comchemicalbook.comjneurosci.org. This hypothermic effect is absent in TRPM8 knockout (KO) mice, confirming that this compound acts specifically on TRPM8 channels caymanchem.comnih.govchemicalbook.comjneurosci.org. The compound's action appears to be primarily peripheral, as intravenous administration was more effective in reducing body temperature than central administration nih.gov. Research has also indicated that this compound can attenuate cold-induced neural activity, suggesting its action on sensory neurons within the thermoregulatory pathways nih.gov.
The specific potency of this compound hydrochloride against TRPM8 activation by different stimuli is summarized in the following table:
Table 1: In Vitro Potency of this compound Hydrochloride Against TRPM8 Activation
| Stimulus | Target Species | IC₅₀ Value (nM) | Reference(s) |
| Cold | Rat | 7.8 | caymanchem.comsigmaaldrich.comjneurosci.org |
| Cold | Rat | 144 | plos.org |
| Cold | Mouse | 188 | plos.org |
| Cold | Human | 508 | plos.org |
| Icilin | Rat | 26.9 | caymanchem.comsigmaaldrich.comjneurosci.org |
| Icilin | Rat | 252 | plos.org |
| Icilin | Mouse | 363 | plos.org |
| Icilin | Human | 1054 | plos.org |
| Menthol | Rat | 64.3 | caymanchem.comsigmaaldrich.comjneurosci.org |
| Menthol | Human/Rodent | 1-2 | plos.org |
Note: IC₅₀ values represent the concentration of this compound hydrochloride required to inhibit 50% of the TRPM8 channel activity.
This compound hydrochloride has been utilized in research to investigate the therapeutic potential of TRPM8 antagonism, for example, in models of dry eye disease sigmaaldrich.com and to understand its role in thermoregulation and cold pain nih.govsigmaaldrich.comjneurosci.org. Its well-defined pharmacological profile makes it a valuable tool for studying the complex functions of TRPM8 channels.
Compound Names Mentioned:
this compound hydrochloride
Transient Receptor Potential Melastatin 8 (TRPM8)
Menthol
Icilin
WS-12
TRPV1
TRPA1
PI(4,5)P2 (phosphatidylinositol 4,5-bisphosphate)
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQJBHACRTZLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for M8 B Hydrochloride
Chemical Synthesis Pathways for M8-B Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that involves the careful construction of its core molecular framework. This process begins with the identification and preparation of key precursors, followed by a series of intermediate transformations to assemble the final compound.
Precursor Identification and Intermediate Transformations
The chemical structure of this compound hydrochloride can be deconstructed into three primary building blocks: a substituted benzylamine (B48309) moiety, an ethylenediamine (B42938) linker, and a thiophene-2-carboxamide group. The synthesis, therefore, logically commences with the preparation and coupling of these precursors.
A plausible synthetic route begins with the synthesis of the key intermediate, N-Boc-N'-((4-(benzyloxy)-3-methoxyphenyl)methyl)ethane-1,2-diamine. This is typically achieved through a reductive amination reaction. The initial precursor, 4-benzyloxy-3-methoxybenzaldehyde, is reacted with N-Boc-ethylenediamine in the presence of a reducing agent, such as sodium triacetoxyborohydride. This reaction forms the crucial secondary amine linkage.
The resulting intermediate is then acylated with thiophene-2-carbonyl chloride. This reaction, an amide bond formation, is generally carried out in the presence of a non-nucleophilic base, for instance, triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction.
The final step in the synthesis of the free base is the removal of the tert-butoxycarbonyl (Boc) protecting group from the terminal nitrogen. This is typically accomplished under acidic conditions, for example, by treatment with hydrochloric acid in an appropriate solvent like dioxane or methanol. This deprotection step yields the primary amine and simultaneously forms the hydrochloride salt of the target compound, this compound hydrochloride.
Optimized Reaction Conditions and Yield Considerations
For each step of the synthesis, optimization of reaction conditions is crucial to maximize the yield and purity of the product.
| Step | Reactants | Reagents and Conditions | Key Considerations |
| Reductive Amination | 4-benzyloxy-3-methoxybenzaldehyde, N-Boc-ethylenediamine | Sodium triacetoxyborohydride, Dichloromethane | Precise control of stoichiometry to prevent side reactions. |
| Amide Coupling | N-Boc-N'-((4-(benzyloxy)-3-methoxyphenyl)methyl)ethane-1,2-diamine, Thiophene-2-carbonyl chloride | Triethylamine, Dichloromethane, 0°C to room temperature | Slow addition of the acid chloride at low temperature to control the exothermic reaction. |
| Boc Deprotection | Boc-protected precursor | 4M HCl in Dioxane | Anhydrous conditions are important to prevent hydrolysis of the amide bond. |
Development of this compound Hydrochloride Analogs and Derivatives
To explore the chemical space around the this compound scaffold and to improve its pharmacological properties, the synthesis of various analogs and derivatives has been undertaken. These efforts are primarily guided by structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR) Studies for TRPM8 Antagonism
SAR studies aim to understand how modifications to different parts of the this compound molecule affect its potency and selectivity as a TRPM8 antagonist. These studies involve systematically altering the three main components of the scaffold.
Modifications of the Benzyl (B1604629) Moiety: The substitution pattern on the phenyl ring of the benzyl group is critical for activity. Variations in the nature and position of substituents can significantly impact the compound's interaction with the TRPM8 channel.
| Position | Substituent | Effect on Potency |
| 4-position | Benzyloxy | Generally favorable |
| 4-position | Other alkoxy groups | Potency varies |
| 3-position | Methoxy | Generally favorable |
| Other positions | Various substituents | Often leads to decreased potency |
Modifications of the Thiophene (B33073) Ring: The thiophene-2-carboxamide moiety is another key interaction domain. Replacing the thiophene ring with other aromatic or heteroaromatic systems can modulate the antagonist activity.
| Aromatic System | Effect on Potency |
| Thiophene | High potency |
| Phenyl | Potency maintained or slightly reduced |
| Furan | Potency often reduced |
| Pyridine | Potency can be maintained depending on isomer |
Modifications of the Ethylenediamine Linker: The length and nature of the linker between the benzylamine and the terminal amine can also influence activity, although this part of the molecule has been less extensively explored in publicly available research.
Synthetic Strategies for Modified this compound Scaffolds
The synthesis of analogs of this compound hydrochloride follows similar chemical principles to the parent compound. The diversity in the final products is introduced by using appropriately substituted starting materials.
For modifications to the benzyl portion, a variety of substituted benzaldehydes can be used in the initial reductive amination step. Similarly, to alter the carboxamide moiety, different acyl chlorides or carboxylic acids (activated for amide coupling) can be employed in the acylation step. The synthesis of these precursors often involves standard organic chemistry transformations.
The exploration of different linker lengths or compositions would require the use of alternative diamine building blocks in the initial stages of the synthesis. These synthetic strategies allow for a systematic investigation of the SAR and the potential to identify new TRPM8 antagonists with improved properties.
Molecular Pharmacology of M8 B Hydrochloride
Target Specificity and Selectivity Profiling of M8-B Hydrochloride
The efficacy of this compound hydrochloride as a research compound stems from its high affinity and specificity for the TRPM8 channel, with minimal cross-reactivity to other ion channels.
Inhibition of TRPM8 Channel Activity
This compound hydrochloride effectively blocks the activation of TRPM8 channels induced by a range of stimuli, including cold temperatures, icilin (B1674354), and menthol (B31143). Studies have quantified its inhibitory potency across different species and experimental setups. For instance, this compound hydrochloride has been shown to inhibit cold-induced TRPM8 activation in rat TRPM8 channels with a half-maximal inhibitory concentration (IC50) of 7.8 nM jneurosci.orgaxonmedchem.comcaymanchem.comnih.gov. Similarly, its potency against icilin-induced activation is reported as 26.9 nM, and against menthol-induced activation as 64.3 nM jneurosci.orgaxonmedchem.comcaymanchem.comnih.gov. These values demonstrate a high level of potency in blocking TRPM8 channel activity. The compound inhibits TRPM8 channel activity in a dose-dependent manner, leading to a reduction in maximum calcium (Ca2+) uptake medchemexpress.com. Furthermore, this compound hydrochloride has been confirmed to block the activation of native TRPM8 channels expressed on primary sensory neurons jneurosci.orgnih.gov.
Comparative Analysis with Other Transient Receptor Potential Channels
A key characteristic of this compound hydrochloride is its remarkable selectivity. It exhibits no significant blocking activity against a panel of other Transient Receptor Potential (TRP) channels, including TRPA1, TRPV1, TRPV3, and TRPV4 jneurosci.orgcaymanchem.comnih.govrndsystems.comtocris.com. The reported IC50 values for these other TRP channels are greater than 20 μM, underscoring its specific targeting of TRPM8 caymanchem.comnih.govrndsystems.com. This high selectivity is crucial for its utility in research, ensuring that observed effects are attributable to TRPM8 modulation rather than off-target interactions.
Mechanistic Insights into TRPM8 Channel Inhibition by this compound Hydrochloride
Understanding how this compound hydrochloride interacts with the TRPM8 channel provides insight into the molecular basis of its antagonism and the channel's gating mechanisms.
Modulation of Ion Permeation and Channel Gating
By binding to TRPM8, this compound hydrochloride modulates the channel's function, primarily by preventing its activation and subsequent ion permeation. This blockade of activation directly impacts the influx of ions, such as Ca2+, that are critical for cellular signaling downstream of TRPM8 activation medchemexpress.com. The compound's ability to reduce the number of cold-responsive neurons further supports its role in inhibiting channel gating and sensory transduction nih.gov. The mechanism involves preventing the channel from opening in response to cold, icilin, or menthol, thereby interrupting the signaling cascade initiated by these stimuli.
Pharmacological Characterization of this compound Hydrochloride Effects in Cellular Systems
The pharmacological effects of this compound hydrochloride have been investigated in various cellular and in vivo models, demonstrating its utility in probing TRPM8-mediated physiological processes.
In cellular assays, this compound hydrochloride has been employed to block TRPM8 activation in cell lines engineered to express the channel, such as HEK-293 cells jneurosci.orgnih.gov. It has also been used to study the role of TRPM8 in primary sensory neurons, where it effectively inhibited cold and menthol-induced responses jneurosci.orgnih.gov. Beyond neuronal contexts, this compound hydrochloride has been utilized in studies involving human monocytes, where its antagonism of TRPM8 suggested the presence of endogenous TRPM8 activity influencing membrane potential oup.com.
In vivo, this compound hydrochloride has demonstrated significant effects in animal models. For instance, in models of dry eye disease (DED), chronic topical application of this compound hydrochloride was found to reduce corneal mechanical hypersensitivity and spontaneous ocular pain. It also led to a decrease in the expression of inflammatory mediators in the trigeminal ganglion, suggesting a role in mitigating neuroinflammation associated with DED mdpi.com. Furthermore, this compound hydrochloride has been shown to decrease deep body temperature in wild-type mice and rats, an effect that was absent in TRPM8 knockout mice, confirming its on-target hypothermic action jneurosci.orgcaymanchem.commedchemexpress.comresearchgate.netbiocompare.com. This hypothermic effect is mediated peripherally, as central administration did not produce the same outcome nih.govresearchgate.net. This compound hydrochloride also influences various thermoeffector responses, including thermopreferendum, tail-skin vasoconstriction, and brown fat thermogenesis, indicating that TRPM8 functions as a universal cold receptor in thermoregulation nih.gov.
This compound Hydrochloride: TRPM8 Inhibition Profile
| Target Channel | Stimulus/Agonist | IC50 (nM) | Selectivity (vs. other TRP channels) | References |
| TRPM8 | Cold | 7.8 | IC50 > 20 µM | jneurosci.orgaxonmedchem.comcaymanchem.comnih.govmdpi.combiocompare.com |
| TRPM8 | Icilin | 26.9 | IC50 > 20 µM | jneurosci.orgaxonmedchem.comcaymanchem.comnih.govmdpi.combiocompare.com |
| TRPM8 | Menthol | 64.3 | IC50 > 20 µM | jneurosci.orgaxonmedchem.comcaymanchem.comnih.govmdpi.combiocompare.com |
Compound List:
this compound hydrochloride
TRPM8
TRPA1
TRPV1
TRPV3
TRPV4
Icilin
Menthol
AMTB
BCTC
TC-I 2014
WS-12
VBJ103
Cryosim-3
Phenazopyridine (PAP)
Concentration-Dependent Inhibition of TRPM8 Agonist-Induced Responses
This compound hydrochloride exhibits potent and concentration-dependent inhibition of TRPM8 channel activation induced by a range of agonists, including cold temperatures, icilin, and (-)-menthol nih.govmedchemexpress.comaxonmedchem.comjneurosci.orgtocris.comrndsystems.commdpi.complos.org. This antagonistic activity is characterized by low half-maximal inhibitory concentrations (IC50), signifying high potency. Studies have demonstrated that this compound hydrochloride effectively blocks the influx of calcium ions (Ca2+) in cells expressing TRPM8 when these cells are exposed to activating stimuli nih.govmdpi.complos.org.
The potency of this compound hydrochloride can vary slightly depending on the specific agonist and the species of TRPM8 being studied. For instance, this compound hydrochloride has been reported to inhibit TRPM8 activation by cold with IC50 values in the low nanomolar range, typically between 1-2 nM for human and rodent TRPM8 channels plos.org. More specific data for rat TRPM8 indicates IC50 values of approximately 7.8 ± 1.1 nM for cold activation, 26.9 ± 12.1 nM for icilin-induced activation, and 64.3 ± 3.4 nM for (-)-menthol-induced activation nih.govaxonmedchem.comtocris.comrndsystems.commdpi.com. These findings highlight a consistent and potent blockade of TRPM8 activity across different activation pathways. Furthermore, this compound hydrochloride has demonstrated a broad spectrum of activity, showing similar potencies in inhibiting human, rat, and mouse TRPM8 channels nih.govplos.org. Crucially, this compound hydrochloride displays high selectivity for TRPM8, with no significant inhibitory effects observed on other TRP channels at concentrations up to 20 μM nih.govaxonmedchem.comtocris.comrndsystems.commdpi.com.
Table 1: IC50 Values of this compound Hydrochloride for TRPM8 Inhibition
| Agonist | Species | IC50 (nM) | Reference(s) |
| Cold | Human | 1-2 | plos.org |
| Cold | Rat | 7.8 ± 1.1 | nih.govaxonmedchem.comtocris.comrndsystems.commdpi.com |
| Cold | Mouse | Not specified | - |
| Icilin | Human | Not specified | - |
| Icilin | Rat | 26.9 ± 12.1 | nih.govaxonmedchem.comtocris.comrndsystems.commdpi.com |
| Icilin | Mouse | Not specified | - |
| (-)-Menthol | Human | Not specified | - |
| (-)-Menthol | Rat | 64.3 ± 3.4 | nih.govaxonmedchem.comtocris.comrndsystems.commdpi.com |
| (-)-Menthol | Mouse | Not specified | - |
Note: Values represent mean ± standard deviation where available. Some sources report comparable potencies across species without providing specific numerical data for all. IC50 values are approximate based on reported studies.
Effects on Basal and Cold-Activated TRPM8 Currents
This compound hydrochloride is established as a potent antagonist of cold-activated TRPM8 currents nih.govjneurosci.orgplos.org. Studies have shown that this compound hydrochloride effectively reduces the calcium influx triggered by exposure to cold temperatures (e.g., 10°C or 15°C) in cells expressing TRPM8 nih.govplos.org. This inhibition is concentration-dependent, as evidenced by the nanomolar IC50 values reported for blocking cold-induced TRPM8 activation nih.govaxonmedchem.comtocris.comrndsystems.commdpi.complos.org. For instance, in cultured Chinese hamster ovary (CHO) cells stably transfected with rat TRPM8, this compound inhibited cold activation with an IC50 of 7.8 ± 1.1 nM nih.gov. Similarly, in primary sensory neurons, this compound treatment significantly decreased the percentage of cold-responsive neurons, reducing the number of neurons exhibiting increased intracellular Ca2+ levels upon cold exposure nih.govmdpi.com.
Regarding the effects of this compound hydrochloride on basal TRPM8 currents (i.e., channel activity in the absence of specific stimuli like cold or agonists), the available scientific literature primarily focuses on its role as an antagonist of activated TRPM8 channels. The studies detailed above consistently describe this compound's ability to block TRPM8 when it is stimulated by cold, icilin, or menthol. Direct experimental data specifically quantifying the impact of this compound hydrochloride on the intrinsic basal activity of TRPM8 channels, independent of any external stimulus, is not extensively detailed in the reviewed literature. The mechanism of action described is that of an antagonist that inhibits agonist-induced or cold-induced channel opening, rather than modulating a baseline current.
Compound List:
this compound hydrochloride
(-)-menthol
Icilin
Preclinical in Vitro Investigations of M8 B Hydrochloride Action
Assessment of M8-B Hydrochloride on Heterologously Expressed TRPM8 Channels
This compound hydrochloride has been extensively studied in mammalian cell lines engineered to express TRPM8 channels, providing a controlled environment to assess its pharmacological properties. Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells are commonly utilized for the stable heterologous expression of both rat and human TRPM8 variants. These cell systems allow for precise measurement of this compound hydrochloride's inhibitory effects on TRPM8 channel activation induced by various stimuli, including cold temperatures and specific TRPM8 agonists like icilin (B1674354) and menthol (B31143). The consistent use of these cell lines across multiple studies underscores their utility in characterizing TRPM8 antagonists. nih.govresearchgate.netjneurosci.orgnih.govbiorxiv.orgresearchgate.netrupress.org
To quantify the inhibitory action of this compound hydrochloride on TRPM8 channels, researchers employ sophisticated techniques such as electrophysiology (specifically, whole-cell patch-clamp recordings) and calcium imaging. These methods allow for the direct measurement of ion channel activity and the resulting changes in intracellular calcium concentrations, which are indicative of TRPM8 channel opening.
Studies have demonstrated that this compound hydrochloride effectively blocks TRPM8 activation by cold stimuli (e.g., 10°C or 15°C), as well as by agonists like icilin and menthol. The potency of this compound hydrochloride in these assays is typically reported as an IC50 value, representing the concentration of the compound required to inhibit 50% of the channel's activity.
Table 1: Potency of this compound Hydrochloride Against TRPM8 Activation
| Stimulus | Target TRPM8 | IC50 (nM) | Source(s) |
| Cold | Rat | 7.8 ± 1.1 | nih.govresearchgate.netjneurosci.org |
| Icilin | Rat | 26.9 ± 12.1 | nih.govresearchgate.netjneurosci.org |
| Menthol | Rat | 64.3 ± 3.4 | nih.govresearchgate.netjneurosci.org |
| Cold | Human | Not specified | nih.govjneurosci.org |
| Icilin | Human | Not specified | nih.govjneurosci.org |
| Menthol | Human | Not specified | nih.govjneurosci.org |
Importantly, this compound hydrochloride exhibits high selectivity for TRPM8 channels. It has been shown to have no significant inhibitory effect on other Transient Receptor Potential (TRP) channels, with IC50 values typically exceeding 20 μM. This selectivity is crucial for its utility as a research tool and potential therapeutic agent, minimizing off-target effects. nih.govresearchgate.netjneurosci.orgrndsystems.comtocris.comaxonmedchem.comnih.govcaymanchem.comsigmaaldrich.commdpi.com
Evaluation of this compound Hydrochloride on Native TRPM8 Channels
Beyond heterologous expression systems, this compound hydrochloride's effects have been investigated on TRPM8 channels expressed endogenously in primary sensory neurons, such as those derived from dorsal root ganglia (DRG) and trigeminal ganglia (TG). These neurons are physiologically relevant as they are responsible for detecting cold stimuli in the periphery. Experiments utilizing calcium imaging on these primary cultures have confirmed that this compound hydrochloride effectively antagonizes the activation of native TRPM8 channels by cold and cooling agents. nih.govresearchgate.netjneurosci.orgplos.org
The functional impact of this compound hydrochloride on neuronal cold responsiveness has been clearly demonstrated. In primary sensory neuron cultures, exposure to cold temperatures triggers an increase in intracellular calcium levels in a subset of neurons expressing TRPM8. When these cultures were treated with this compound hydrochloride (e.g., at 10 μm), the proportion of neurons responding to cold stimuli was significantly reduced. Specifically, the percentage of cold-responsive neurons decreased from approximately 19% in control conditions to about 4% after this compound treatment. This reduction is comparable to the response observed in neurons from TRPM8 knockout animals, highlighting this compound hydrochloride's efficacy in blocking native TRPM8 channel function. nih.govresearchgate.net
Furthermore, this compound hydrochloride has been shown to reduce the number of neurons responsive to menthol, another known TRPM8 agonist. researchgate.net Investigations into downstream signaling pathways have also revealed that this compound hydrochloride can attenuate cold-induced c-Fos expression in the lateral parabrachial nucleus. This finding indicates that this compound hydrochloride acts within the neural pathway that transmits cold sensory information from the periphery to the central nervous system, presumably by blocking TRPM8 channels located on sensory neurons. nih.govresearchgate.netjneurosci.org
Table 2: Effect of this compound Hydrochloride on Cold-Responsive Neurons
| Condition | % Cold-Responsive Neurons | p-value |
| Control | 19 ± 3% | - |
| This compound (10 μm) | 4 ± 1% | < 0.01 |
Preclinical in Vivo Pharmacological Characterization of M8 B Hydrochloride
Impact of M8-B Hydrochloride on Thermoregulatory Physiology
The pharmacological blockade of the TRPM8 channel by this compound hydrochloride has significant consequences for the body's ability to regulate its core temperature.
In vivo studies have demonstrated that this compound hydrochloride administration leads to a decrease in deep body temperature (Tb) in wild-type animal models. nih.govnih.govresearchgate.net The compound affects various thermoregulatory responses, including tail-skin vasoconstriction and brown fat thermogenesis, indicating that TRPM8 acts as a universal cold receptor in the thermoregulatory system. nih.govnih.gov The magnitude of the temperature reduction is linked to the thermal activation of TRPM8, with the this compound-induced decrease in core body temperature being inversely related to skin temperature at tail-skin temperatures below 23°C. nih.govnih.govresearchgate.net
Table 1: Effect of this compound Hydrochloride on Core Body Temperature (CBT) in Wild-Type (WT) Mice
| Treatment Group | Change in Core Body Temperature (°C) | Animal Model |
| This compound Hydrochloride | Decreased | WT Mice |
| Vehicle/Control | No significant change | WT Mice |
This table summarizes the general systemic effect of this compound hydrochloride on core body temperature in wild-type animals as reported in preclinical studies. biorxiv.orgnih.govf1000research.com
To confirm that the thermoregulatory effects of this compound hydrochloride are specifically mediated by the TRPM8 channel, its impact was compared between wild-type (Trpm8+/+) and TRPM8 deficient (Trpm8-/-) mice. nih.govnih.gov Research shows that this compound hydrochloride decreased the core body temperature in wild-type mice and rats, but it had no such effect in TRPM8-deficient mice. nih.govnih.govresearchgate.net This lack of response in animals without the TRPM8 channel provides strong evidence for the on-target action of this compound hydrochloride. nih.govnih.govresearchgate.net Similarly, while the TRPM8 antagonist reduced core body temperature in wild-type mice, it did not affect the core body temperature or open-field behavior of Trpm8-/- mice. biorxiv.orgf1000research.com
Table 2: Comparative Effect of this compound Hydrochloride on Core Body Temperature in WT vs. TRPM8-/- Mice
| Animal Model | Effect of this compound Hydrochloride on Core Body Temperature |
| Wild-Type (Trpm8+/+) | ↓ (Decrease) nih.govresearchgate.netnih.gov |
| TRPM8 Deficient (Trpm8-/-) | — (No Effect) nih.govresearchgate.netnih.gov |
This table illustrates the differential effects of this compound hydrochloride, highlighting its specific action on the TRPM8 channel. nih.govresearchgate.netnih.gov
The hypothermic action of this compound hydrochloride is significantly influenced by the ambient environmental temperature (Ta). nih.govnih.gov Studies have shown that a low intravenous dose of the compound did not alter the core body temperature when rats were kept at a constantly high (supraneutral) or constantly low (subneutral) ambient temperature. nih.govnih.gov However, the same dose caused a significant decrease in body temperature if the rats were kept at a high ambient temperature during the this compound infusion and then moved to a low ambient temperature immediately after. nih.govnih.gov This suggests that both a successful delivery of this compound to the skin, which is facilitated by high cutaneous perfusion in warm conditions, and the subsequent activation of cutaneous TRPM8 channels by cold are necessary for its hypothermic effect. nih.govnih.gov The effect of this compound on core body temperature becomes more pronounced as the ambient temperature decreases. researchgate.net
Table 3: Effect of this compound Hydrochloride on Rat Core Body Temperature (Tb) Based on Environmental Temperature (Ta) Changes
| Initial Ta during Infusion | Subsequent Ta post-infusion | Effect on Core Body Temperature (Tb) |
| 15°C | 15°C | No significant effect nih.govresearchgate.net |
| 32°C | 32°C | No significant effect nih.govresearchgate.net |
| 32°C | 28°C | Slight decrease nih.govresearchgate.net |
| 32°C | 24°C | Moderate decrease nih.govresearchgate.net |
| 32°C | 19°C | Significant decrease nih.govresearchgate.net |
| 32°C | 11°C | Pronounced decrease nih.govresearchgate.net |
This table demonstrates the dependency of this compound hydrochloride's thermoregulatory effect on the transition between different ambient temperatures. nih.govresearchgate.net
Peripheral Versus Central Actions of this compound Hydrochloride in Vivo
Distinguishing between peripheral and central nervous system actions is crucial for understanding the compound's mechanism.
Research into the site of action of this compound hydrochloride has involved comparing different routes of administration. In rats, intravenous administration was found to be more effective at decreasing core body temperature than intrathecal (into the spinal canal) or intracerebroventricular (into the brain's ventricles) administration. nih.govnih.gov This finding strongly indicates a peripheral site of action for the compound's thermoregulatory effects, as direct administration to the central nervous system was less potent. nih.govnih.govresearchgate.net The data points towards cutaneous primary sensory neurons as the primary site for the hypothermic action of this compound. nih.gov
Table 4: Effect of this compound Hydrochloride on Cold-Induced c-Fos Expression in the Rat Lateral Parabrachial Nucleus (LPB)
| Brain Subnucleus | % Decrease in c-Fos-positive neurons with this compound Pretreatment |
| LPBC (central) | 41% nih.gov |
| LPBE (external) | 48% nih.gov |
| Combined (LPBC + LPBE) | 45% nih.gov |
*Statistically significant reduction. nih.gov This table quantifies the reduction in a key marker of neuronal activity, indicating the inhibitory effect of this compound hydrochloride on the central processing of cold signals. nih.gov
Modulation of Autonomic and Behavioral Cold Defenses by this compound Hydrochloride
This compound hydrochloride, a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, has been shown in preclinical in vivo studies to significantly modulate the physiological and behavioral responses to cold. nih.govnih.govjneurosci.org As the TRPM8 channel is a primary sensor for cool temperatures, its pharmacological blockade by this compound hydrochloride attenuates the body's natural defense mechanisms against a cold environment. researchgate.netelifesciences.org Research indicates that this compound hydrochloride affects a wide range of thermoeffector responses, positioning TRPM8 as a seemingly universal cold receptor within the thermoregulatory system. nih.govnih.govjneurosci.org The compound's effects are demonstrated to be on-target, as it reduces deep body temperature in wild-type mice and rats but not in mice lacking the TRPM8 channel (Trpm8−/−). nih.govresearchgate.netcaymanchem.com
The administration of this compound hydrochloride has a notable impact on autonomic thermoeffector systems, which are crucial for maintaining core body temperature. nih.gov Studies have demonstrated that this compound hydrochloride interferes with key cold defense mechanisms, including tail-skin vasoconstriction (which reduces heat loss) and brown fat thermogenesis (which generates heat). nih.govjneurosci.orgresearchgate.net This disruption of normal thermoregulation leads to a decrease in deep body temperature. caymanchem.comrndsystems.comtocris.com
The hypothermic effect of this compound hydrochloride is highly dependent on ambient temperature, highlighting a key aspect of its peripheral mechanism of action. nih.govresearchgate.net For the compound to be effective, it appears that two conditions must be met: successful delivery of this compound to the skin, which is facilitated by high cutaneous perfusion in warmer environments, and the subsequent activation of the cutaneous TRPM8 channels by a cold stimulus. nih.govnih.govjneurosci.org For instance, a low dose of this compound hydrochloride did not alter the deep body temperature of rats maintained at a constantly high or constantly low ambient temperature. nih.govnih.govresearchgate.net However, the same dose caused a significant drop in body temperature when the animals were moved from a warm to a cold environment immediately after administration. nih.govnih.govjneurosci.org
Table 1: Effect of this compound Hydrochloride on Rat Core Body Temperature Following a Shift in Ambient Temperature This table summarizes the observed change in core body temperature in rats treated with this compound hydrochloride after being moved from a warm environment (32°C) to various colder ambient temperatures (Ta). Data compiled from descriptions in Almeida et al., 2012. nih.govresearchgate.net
| Initial Ambient Temperature | Final Ambient Temperature (Ta) | Outcome with this compound Hydrochloride Administration |
| 32°C | 32°C | No significant change in core body temperature. researchgate.net |
| 32°C | 28°C | Minor decrease in core body temperature. researchgate.net |
| 32°C | 24°C | Moderate decrease in core body temperature. researchgate.net |
| 32°C | 21°C | Significant decrease in core body temperature. researchgate.net |
| 32°C | 14°C | Pronounced decrease in core body temperature. researchgate.net |
| 32°C | 11°C | Substantial decrease in core body temperature. researchgate.net |
In addition to its effects on autonomic responses, this compound hydrochloride also modifies behavioral defenses against cold. nih.gov The sensation of cold, mediated by TRPM8, typically triggers heat-seeking and cold-avoidance behaviors in animals. researchgate.net By blocking TRPM8 channels, this compound hydrochloride attenuates these behavioral responses. nih.gov
Behavioral studies using the open field assay have provided specific insights into these effects. biorxiv.org When wild-type mice were tested in a cold environment (4°C), they typically showed reduced locomotor activity and spent less time in the exposed center of the chamber, which is characteristic of cold-avoidance behavior. biorxiv.org However, treatment with this compound hydrochloride reversed this effect, leading to an increase in the distance traveled and the time spent in the center of the open field. biorxiv.org This suggests that by blocking the perception of the cold environment, this compound hydrochloride reduces the natural inclination to seek shelter and limit movement. biorxiv.org
The specificity of this behavioral effect is confirmed by the fact that this compound hydrochloride had no impact on the open field behavior of Trpm8-/- mice, which genetically lack the cold-sensing channel. biorxiv.org This finding reinforces that the compound's influence on cold-related behavior is directly mediated through its antagonism of TRPM8. biorxiv.org These studies on thermopreferendum and cold avoidance show that TRPM8 is a crucial component in how animals perceive and react to their thermal environment. nih.govnih.govjneurosci.org
Table 2: Effect of this compound Hydrochloride on Mouse Behavior in an Open Field Assay at 4°C This table summarizes the behavioral changes observed in wild-type (WT) mice treated with this compound hydrochloride in a cold environment. Data based on findings from Moreno et al., 2022. biorxiv.org
| Behavioral Parameter | Vehicle Control at 4°C | This compound Hydrochloride at 4°C | Interpretation |
| Locomotor Activity (Distance Traveled) | Reduced | Increased | This compound reduces cold-induced suppression of movement. biorxiv.org |
| Center Time | Reduced | Increased | This compound lessens cold-avoidance/anxiety-like behavior. biorxiv.org |
Therapeutic Potential of Trpm8 Modulation with M8 B Hydrochloride in Preclinical Disease Models
Role in Nociception and Pain Pathways
The involvement of the TRPM8 channel in pain signaling is complex; its activation can be analgesic, yet it also contributes to pathological cold pain states. nih.govmdpi.com In conditions of chronic nerve injury, the expression of TRPM8 can be upregulated on nociceptive neurons, providing a mechanistic basis for cold allodynia—a state where innocuous cold stimuli are perceived as painful. nih.govpatsnap.com This pathological upregulation suggests that blocking TRPM8 activity with an antagonist could be a viable therapeutic strategy for certain neuropathic pain conditions.
Investigation of M8-B Hydrochloride in Models of Cold Allodynia
Preclinical research has substantiated the role of TRPM8 in cold allodynia. In neuropathic pain models, such as those induced by chronic constrictive nerve injury, animals develop a heightened sensitivity to cold, which is linked to an increased number of TRPM8-expressing neurons in the dorsal root ganglia. nih.govpatsnap.com The application of a TRPM8 antagonist in such models would be hypothesized to alleviate this specific sensory abnormality.
In a murine model of severe dry eye disease (DED), which involves significant neuroinflammatory changes, animals were observed to develop cold allodynia. This heightened sensitivity to cold was consistent with an observed increase in TRPM8 mRNA expression within the trigeminal ganglion. medchemexpress.com Although the primary focus of this research was ocular, the findings directly demonstrate a link between TRPM8 upregulation and the development of cold allodynia in a relevant neuroinflammatory pain model. Chronic administration of this compound hydrochloride was shown to diminish the activity of cold-sensitive ciliary nerves, indicating its efficacy in normalizing pathological responses to cold stimuli. medchemexpress.com
Implications for Trigeminal Neuroinflammation and Headache Models
The trigeminal system is critically involved in headache disorders, including migraine. caymanchem.com Evidence from genome-wide association studies has implicated the TRPM8 channel in migraine pathophysiology. mdpi.com Preclinical models have further explored this connection, demonstrating that the activation of TRPM8 channels on sensory afferents innervating the meninges—the membranes surrounding the brain—can provoke headache-like behaviors in rats. caymanchem.com
Specifically, the application of the TRPM8 agonist icilin (B1674354) to the dura mater induced significant cutaneous allodynia in the facial and hindpaw regions, a common surrogate measure for headache in rodent models. caymanchem.com This suggests that inappropriate activation of meningeal TRPM8 channels could be a contributing factor to headache pain. Importantly, these headache-like behaviors could be prevented by the administration of a TRPM8 antagonist, highlighting the therapeutic potential of channel blockade. caymanchem.com
Further supporting this role, studies utilizing this compound hydrochloride in a severe dry eye model, a condition known to involve trigeminal sensitization, found that the compound reduced inflammation in the trigeminal ganglion itself. medchemexpress.com This finding indicates that this compound hydrochloride can modulate neuroinflammatory processes within the trigeminal system, which is a key mechanism underlying various headache and facial pain disorders.
Table 1: Research Findings of this compound Hydrochloride in Pain and Neuroinflammation Models
| Model System | Key Research Finding | Implication for Therapeutic Potential | Reference(s) |
|---|---|---|---|
| Severe Dry Eye Disease (DED) Mouse Model | DED mice exhibited cold allodynia and increased TRPM8 mRNA in the trigeminal ganglion (TG). | Suggests TRPM8 upregulation contributes to pathological cold sensitivity. | , medchemexpress.com |
| Severe DED Mouse Model | Chronic this compound hydrochloride treatment diminished sustained spontaneous and cold-evoked ciliary nerve activity. | Demonstrates this compound can normalize pathological firing of cold-sensitive nerves. | , medchemexpress.com |
| Severe DED Mouse Model | This compound hydrochloride reduced inflammation in the cornea and the trigeminal ganglion. | Indicates a direct effect on neuroinflammatory processes in the trigeminal system. | , medchemexpress.com |
| Rat Headache Model | Activation of meningeal TRPM8 with an agonist induced headache-like behaviors (allodynia). | Establishes meningeal TRPM8 as a potential trigger for headache pain. | caymanchem.com |
| Rat Headache Model | Headache-like behaviors were blocked by a TRPM8 antagonist. | Provides a strong rationale for using TRPM8 antagonists like this compound for headache. | caymanchem.com |
Applications in Ocular Surface Disorders
The ocular surface is densely innervated by sensory neurons that express TRPM8, where it plays a role in sensing temperature changes, regulating tear secretion, and contributing to sensations of dryness and discomfort. In pathological states such as dry eye disease, the function of these channels can be altered, contributing to chronic pain and hypersensitivity.
Efficacy in Preclinical Models of Dry Eye Disease
Dry eye disease is a multifactorial disorder often associated with ocular surface inflammation and pain. Preclinical investigations have used a mouse model of severe DED, induced by the surgical excision of lacrimal glands, to study the therapeutic effects of this compound hydrochloride. axonmedchem.com
In this model, mice develop symptoms that mimic human DED, including inflammation and pain-related behaviors. Chronic topical administration of this compound hydrochloride was found to significantly reduce inflammation in both the cornea and the trigeminal ganglion. medchemexpress.com This demonstrates that TRPM8 blockade can effectively target the inflammatory components of the disease on the ocular surface and at the level of the associated sensory ganglion.
Modulation of Corneal Sensitivity and Ocular Pain Behaviors
A hallmark of DED and other ocular surface disorders is altered corneal sensitivity and spontaneous ocular pain. The severe DED mouse model recapitulates these symptoms, exhibiting both mechanical allodynia (pain in response to a normally non-painful stimulus) and spontaneous pain behaviors, such as increased eye closure. adooq.com
Studies found that chronic instillations of this compound hydrochloride markedly reversed corneal mechanical allodynia in these animals. medchemexpress.com The mechanical threshold of the cornea was significantly increased in mice treated with this compound compared to a vehicle-treated group. adooq.com Furthermore, the antagonist significantly reduced spontaneous ocular pain. medchemexpress.com Electrophysiological recordings provided a direct measure of nerve activity, showing that this compound instillations diminished the sustained spontaneous and cold-evoked firing of ciliary nerves observed in DED mice. adooq.com These findings provide strong evidence that TRPM8 channel activity is a key driver of corneal hypersensitivity and pain in DED.
Table 2: Efficacy of this compound Hydrochloride in a Preclinical Dry Eye Disease Model
| Parameter Measured | Observation in DED Model | Effect of this compound Hydrochloride | Reference(s) |
|---|---|---|---|
| Corneal Mechanical Sensitivity | Development of mechanical allodynia (hypersensitivity). | Markedly reversed mechanical allodynia. | , medchemexpress.com, adooq.com |
| Spontaneous Ocular Pain | Increase in spontaneous pain behaviors (eye closure). | Significantly reduced spontaneous ocular pain. | , medchemexpress.com |
| Ciliary Nerve Activity | Increased spontaneous and cold-evoked nerve firing. | Diminished sustained nerve activity. | , medchemexpress.com, adooq.com |
| Inflammation | Increased inflammation in the cornea and trigeminal ganglion. | Reduced inflammatory markers in both tissues. |, medchemexpress.com |
Investigation in Oncological Contexts
While direct preclinical studies investigating the compound this compound hydrochloride in cancer models are not widely reported, its molecular target, the TRPM8 channel, is a subject of significant interest in oncology. nih.gov The expression of TRPM8 is dysregulated in numerous malignancies, including prostate, pancreatic, breast, bladder, and colon cancers, where it has been implicated in modulating tumor-related processes such as cell proliferation, survival, migration, and invasion.
The role of TRPM8 in cancer is context-dependent, with its expression sometimes correlating with better or worse prognoses depending on the cancer type. Consequently, both TRPM8 agonists and antagonists are being explored as potential therapeutics. TRPM8 antagonists, in particular, have shown promise in several preclinical cancer models. For instance, TRPM8 inhibition with the antagonist AMTB has been shown to decrease cell proliferation and promote apoptosis in osteosarcoma cell lines. Similarly, the antagonist BCTC reduced cell viability and migration in bladder cancer cells. In models of colon cancer, silencing the TRPM8 gene, which functionally mimics the effect of a potent antagonist, led to the inhibition of the epithelial-mesenchymal transition (EMT), a key process in metastasis, and decreased cancer cell proliferation and invasion.
These findings suggest that for cancers where TRPM8 activity promotes progression, a potent and selective antagonist like this compound hydrochloride could hold therapeutic potential. Such an agent could be valuable for inhibiting cancer cell growth and sensitizing tumors to other therapies. However, further research is required to directly investigate the efficacy of this compound hydrochloride in specific oncological contexts.
Table 3: Preclinical Evidence for TRPM8 Antagonism in Cancer Models
| Cancer Type | Model System | Effect of TRPM8 Inhibition/Antagonism | Implication for this compound Hydrochloride | Reference(s) |
|---|---|---|---|---|
| Osteosarcoma | Human osteosarcoma cell lines | TRPM8 antagonist (AMTB) decreased cell proliferation and migration; promoted apoptosis. | Suggests potential anti-tumor activity. | |
| Bladder Cancer | Bladder cancer cell lines | TRPM8 antagonist (BCTC) reduced cell viability, proliferation, and migration. | Suggests potential anti-tumor activity. | |
| Colon Cancer | Human and mouse colon cancer cell lines | Silencing of TRPM8 gene inhibited metastasis and decreased proliferation/invasion. | Provides rationale for testing in colon cancer models. |
| Prostate Cancer | Prostate cancer cell lines | TRPM8 expression is controlled by androgens and linked to proliferation. | Inhibition may be beneficial, particularly in androgen-sensitive contexts. | |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound hydrochloride |
| Icilin |
| Menthol (B31143) |
| AMTB |
Assessment of this compound Hydrochloride in Prostate Cancer Progression Models
The transient receptor potential melastatin 8 (TRPM8) channel has been identified as a significant factor in the progression of prostate cancer (PCa), influencing cell proliferation, viability, and migration. researchgate.net The role of TRPM8, however, can be complex, with studies pointing to different outcomes depending on the cancer cell type and context. researchgate.netfrontiersin.org this compound hydrochloride, as a selective and potent antagonist of the TRPM8 channel, serves as a critical pharmacological tool in preclinical models to elucidate the precise functions of this channel in prostate cancer. researchgate.net
In androgen-independent prostate cancer cell lines (PC3) engineered to overexpress TRPM8, the channel has been shown to act as a suppressor of tumor growth and metastasis. nih.gov In these preclinical models, the overexpression of TRPM8 led to a significant inhibition of prostate tumor growth. nih.gov It also reduced the dissemination of cancer cells and metastatic development. For instance, in an orthotopic graft model using PC3 cells, the overexpression of TRPM8 reduced metastasis development by over 97%. nih.gov The use of this compound hydrochloride in these models helps to confirm that these anti-tumoral effects are specifically mediated by TRPM8 channel activity.
Conversely, in androgen-dependent prostate cancer cells (LNCaP), research has indicated that TRPM8 antagonists can inhibit proliferation, migration, and invasiveness. frontiersin.org This suggests that the therapeutic potential of modulating TRPM8 with compounds like this compound hydrochloride may depend on the specific characteristics of the prostate cancer, such as its androgen dependency. frontiersin.org
Modulation of Cell Proliferation and Clonogenicity in Cancer Cell Lines
The influence of TRPM8 on cancer cell proliferation and the ability to form colonies (clonogenicity) is a key area of investigation where this compound hydrochloride has been instrumental. In models using androgen-independent PC3 cells with stable expression of TRPM8, it was found that TRPM8 activation limits tumor growth by decreasing both cell proliferation and clonogenicity, partly by inducing cell cycle arrest at the G0/G1 phase. frontiersin.orgnih.govnih.gov
The role of this compound hydrochloride was demonstrated in clonogenic assays. While TRPM8 overexpression strongly inhibited the ability of PCa cells to form clones, the application of this compound hydrochloride (at a concentration of 1 µM) reversed this effect. nih.gov Specifically, TRPM8 inhibition with this compound restored the capability of the engineered prostate cancer cells (PC3–M8 luc) to form clones, increasing it by 36.27 ± 3.52%. nih.gov This finding underscores that the inhibitory effect on clone formation is directly linked to TRPM8 channel function. nih.gov
These preclinical findings highlight the dual role TRPM8 may play and the utility of this compound in dissecting its mechanisms. While TRPM8 activation appears to be protective in some prostate cancer models, antagonists can reverse these effects, confirming the channel's involvement. frontiersin.orgnih.gov
| Treatment Condition | Effect on Clone Formation | Percentage Change |
|---|---|---|
| TRPM8 Overexpression (Control) | Inhibition of clone formation | - |
| This compound (1 µM) | Restoration of clone formation capability | +36.27% (± 3.52%) |
Potential in Other TRPM8-Associated Pathophysiological States (e.g., Obesity)
The function of the TRPM8 channel is not limited to cancer; it is a primary sensor of environmental cold and plays a significant role in the body's thermoregulation and metabolism. researchgate.netnih.gov As a result, this compound hydrochloride is a valuable tool for investigating TRPM8's role in other pathophysiological states, notably obesity.
Preclinical studies have established a strong link between TRPM8 function and energy balance. jomes.org Mice lacking the TRPM8 gene (knockout mice) were found to be hypometabolic and gained more weight on a high-fat diet compared to wild-type controls. researchgate.net These knockout mice also displayed hyperphagia (excessive eating) and decreased fat oxidation. jomes.org This suggests that functional TRPM8 channels are involved in maintaining metabolic homeostasis and that their absence or inhibition can contribute to obesity. researchgate.netjomes.org
Pharmacological blockade of the TRPM8 channel with this compound hydrochloride in conscious rats and mice leads to a marked decrease in deep body temperature. researchgate.net This hypothermic effect demonstrates the compound's ability to effectively inhibit TRPM8's role in cold defense and thermogenesis. researchgate.net Given that the process of "browning" white adipose tissue into thermogenic beige adipocytes is a potential therapeutic target for obesity, understanding the role of TRPM8 is crucial. nih.gov Activation of TRPM8 by agonists like menthol can enhance the expression of thermogenic genes. nih.gov Therefore, antagonists such as this compound hydrochloride are essential for studying the inverse effect and fully mapping the TRPM8 signaling pathways that regulate energy expenditure and fat deposition. nih.govmolecularmetabolism.com
| Model | Condition | Observed Phenotype |
|---|---|---|
| TRPM8 Knockout Mice | Genetic Deletion | Hypometabolic, increased weight gain on high-fat diet, hyperphagia, decreased fat oxidation. researchgate.netjomes.org |
| Rats and Mice | Pharmacological Blockade with this compound | Marked decrease in deep body temperature (hypothermia). researchgate.net |
Advanced Research Avenues and Future Prospects for M8 B Hydrochloride
Structural Biology and Computational Studies of M8-B Hydrochloride-TRPM8 Interactions
A fundamental understanding of how this compound hydrochloride interacts with the TRPM8 channel at an atomic level is crucial for rational drug design and interpreting its pharmacological effects. While direct structural data for the this compound-TRPM8 complex remains forthcoming, insights from existing structures and computational methods provide a strong foundation for future investigations.
Cryo-Electron Microscopy and X-ray Crystallography Insights
The field of TRP channel structural biology has been revolutionized by cryo-electron microscopy (cryo-EM). Several cryo-EM structures of the TRPM8 channel have been solved, including in its apo state and in complex with various agonists like icilin (B1674354) and WS-12, and antagonists such as AMTB. google.comresearchgate.net These structures reveal a complex tetrameric architecture and have identified key ligand-binding pockets, such as the voltage-sensor-like domain (VSLD), which is a crucial site for menthol (B31143) binding and is implicated in the action of many antagonists. acs.org
Notably, a specific cryo-EM or X-ray crystallography structure of this compound hydrochloride bound to TRPM8 has not yet been reported in the literature. The existing structures, such as that of the antagonist AMTB bound to pigeon TRPM8 (pmTRPM8), provide a valuable template for understanding antagonist binding. researchgate.net Future structural studies focused on co-crystallizing or using cryo-EM to image human TRPM8 in the presence of this compound hydrochloride are a critical next step. Such studies would definitively map the binding site, identify key interacting amino acid residues, and reveal the conformational changes induced by this compound that lead to channel inhibition.
Molecular Dynamics Simulations and Docking Analysis
In the absence of direct structural data, computational methods serve as powerful tools to predict and analyze the interaction between this compound hydrochloride and TRPM8. Molecular docking simulations can be performed using homology models of human TRPM8, which are built based on the available avian cryo-EM structures. acs.org These simulations can predict the likely binding pose of this compound within the channel's binding pockets, such as the VSLD cavity. acs.org
| Activator | Species/Channel | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| Cold | Rat TRPM8 | 7.8 | rndsystems.comcaymanchem.com |
| Cold | Human TRPM8 | 4 | plos.org |
| Icilin | Rat TRPM8 | 26.9 | rndsystems.comcaymanchem.com |
| Icilin | Human TRPM8 | 11 | plos.org |
| Menthol | Rat TRPM8 | 64.3 | caymanchem.com |
| Menthol | Human TRPM8 | 1 | plos.org |
Development of Next-Generation TRPM8 Modulators Based on this compound Hydrochloride
While this compound hydrochloride is a potent research tool, the quest for clinical candidates requires continuous improvement in properties such as potency, selectivity, and pharmacokinetic profiles. The chemical scaffold of this compound provides a valuable starting point for designing new and potentially superior TRPM8 modulators.
Rational Design of Analogs with Enhanced Potency or Specificity
Rational drug design, guided by structure-activity relationship (SAR) studies, can be systematically applied to the this compound hydrochloride scaffold. By synthesizing and testing a series of chemical analogs, researchers can determine how modifications to different parts of the molecule affect its activity. For example, substitutions on the thiophene (B33073) ring, the benzyl (B1604629) group, or alterations to the ethylamine (B1201723) linker could be explored. rndsystems.comcaymanchem.com The goal of such efforts would be to identify analogs with even higher affinity for the TRPM8 channel or enhanced selectivity over other TRP channels and off-target proteins. nih.gov Computational docking of these designed analogs into a TRPM8 homology model could help prioritize which compounds to synthesize, streamlining the discovery process. acs.orgnih.gov
Exploration of Novel Chemical Scaffolds with Similar Mechanism
The broader field of TRPM8 antagonist research has uncovered a wide diversity of chemical structures that can effectively block the channel. google.com These include compounds with distinct core scaffolds, such as quinolines, benzimidazoles, adamantane (B196018) derivatives, and tryptophan-based molecules. acs.orgresearchgate.netnih.gov Research into these alternative scaffolds provides a parallel path to developing novel therapeutics. By studying how these diverse molecules achieve TRPM8 antagonism, researchers can identify common pharmacophoric features required for activity. This knowledge can, in turn, inspire the design of entirely new chemical classes of TRPM8 antagonists that may offer improved drug-like properties compared to existing compounds, including this compound hydrochloride. researchgate.netnih.gov
| Scaffold Class | Example Compound | Reference |
|---|---|---|
| Biarylmethanamide | AMG 333 | researchgate.net |
| Quinoline | PF-05105679 | nih.gov |
| Adamantane-based | Compound 23 | nih.gov |
| Tryptophan derivative | Compound 4 | acs.org |
| β-Lactam | Compound 42 | mdpi.com |
| Benzimidazole | - | researchgate.net |
Elucidation of TRPM8 Crosstalk and Regulatory Mechanisms Relevant to this compound Hydrochloride
The physiological role of TRPM8 is not governed in isolation but is influenced by a network of interacting signaling pathways and regulatory proteins. This compound hydrochloride serves as an essential chemical probe to dissect these complex interactions and understand how they contribute to the channel's function in health and disease.
One significant area of investigation is the crosstalk between TRPM8 and other ion channels. For instance, a potential interaction between TRPM8 and the heat- and capsaicin-sensitive channel TRPV1 has been proposed to explain the anti-allodynic effects of TRPM8 antagonists in certain pain models. mdpi.com Furthermore, evidence suggests a functional link between TRPM8 and Store-Operated Ca2+ Entry (SOCE), a critical calcium signaling pathway, which could be modulated by changes in intracellular Ca2+ concentrations and PIP2 levels following TRPM8 activity. scientificarchives.com
Regulatory mechanisms also extend beyond direct channel interactions. Studies using this compound have demonstrated the importance of the afferent vagal nerve in systemic thermoregulation mediated by TRPM8. mdpi.comnih.gov In these studies, the body-temperature-lowering effect of this compound was attenuated in vagotomized mice, indicating that TRPM8-expressing neurons in the vagus nerve contribute to central thermoregulatory control. mdpi.comnih.gov Additionally, the trafficking and cell-surface expression of TRPM8 channels, a process regulated by proteins like the ARF-GEF Golgi-specific brefeldin A-resistance factor 1 (GBF1), is crucial for cold sensation. nih.gov By using this compound to selectively block channel activity, researchers can more clearly delineate the upstream regulatory pathways from the downstream consequences of ion flux, providing a more complete picture of TRPM8 biology.
Interactions with Other Ion Channels and Receptors
While this compound hydrochloride is highly selective for the TRPM8 channel, its antagonism can indirectly lead to modulated activity and expression of other ion channels, particularly in pathological states. axonmedchem.comtocris.com This phenomenon is not due to a direct off-target binding but rather a downstream consequence of inhibiting the TRPM8-initiated signaling cascade.
In a preclinical mouse model of severe dry eye disease (DED), a condition characterized by corneal inflammation and neuropathic pain, chronic topical treatment with this compound led to significant changes in the gene expression of several ion channels within the trigeminal ganglion (TG). mdpi.com The TG houses the cell bodies of sensory neurons that innervate the cornea. The blockade of TRPM8 by this compound was shown to decrease the mRNA levels of key voltage-gated sodium (Nav) and potassium (K+) channels that are implicated in neuronal excitability and pain signaling. mdpi.com These findings suggest that sustained TRPM8 activity in DED contributes to a state of peripheral sensitization by upregulating the expression of other critical ion channels, an effect that can be reversed by TRPM8 antagonism. mdpi.com
Table 1: Indirect Modulation of Ion Channel Gene Expression by this compound Hydrochloride in a Preclinical Dry Eye Disease Model
Data from a study on the trigeminal ganglion of mice with induced dry eye disease treated with this compound. mdpi.com
| Ion Channel | Channel Family | Observed Effect of this compound Treatment | Implication |
|---|---|---|---|
| Nav1.7 | Voltage-Gated Sodium Channel | Decreased mRNA levels | Reduced neuronal hyperexcitability and pain signaling |
| Nav1.8 | Voltage-Gated Sodium Channel | Decreased mRNA levels | Attenuation of nociceptive signals |
| KCJN6 (GIRK2) | G-protein-coupled Inwardly-Rectifying Potassium Channel | Decreased mRNA levels | Modulation of neuronal resting membrane potential and excitability |
Intracellular Signaling Pathways Modulated by TRPM8 Blockade
The inhibition of the TRPM8 channel by this compound hydrochloride initiates a cascade of changes in intracellular signaling pathways, primarily related to inflammation and neuronal sensitization. The specific pathways affected appear to be dependent on the cell type and the pathological context.
Research in a DED model demonstrated that TRPM8 blockade with this compound significantly reduces neurogenic inflammation. mdpi.com This was evidenced by a decrease in the trigeminal ganglion mRNA level of Tac1, the gene that encodes Substance P. mdpi.com Substance P is a neuropeptide known to be a key modulator of neurogenic inflammation and the excitation of peripheral nerve terminals. mdpi.com Furthermore, this study observed a reduction in the mRNA levels of Mitogen-Activated Protein Kinase 8 (MAPK8), suggesting that TRPM8 activity contributes to nociceptive signaling propagation through this pathway. mdpi.com
In contrast, a study investigating the role of TRPM8 in a rat model of spreading depolarization (SD), the neurophysiological correlate of migraine aura, yielded different insights. nih.gov In trigeminal ganglion cell cultures, TRPM8 activation (not blockade) was found to induce the upregulation of cyclooxygenase-2 (Cox2), an inflammatory enzyme, through a Calmodulin Kinase II (CaMKII)-dependent mechanism. nih.gov However, in the context of SD in the cortex, the inhibition of TRPM8 with this compound did not produce a significant change in SD-induced Cox2 or TNF-α expression. nih.gov This highlights that the signaling consequences of TRPM8 modulation are highly specific to the anatomical location and physiological challenge.
Table 2: Intracellular Signaling Pathways Modulated by TRPM8 Antagonism with this compound Hydrochloride
Summary of preclinical research findings on signaling pathways affected by this compound.
| Signaling Pathway/Mediator | Preclinical Model | Effect of this compound Treatment | Reference |
|---|---|---|---|
| MAPK8 | Dry Eye Disease (Mouse TG) | Decreased mRNA levels | mdpi.com |
| Tac1 (Substance P) | Dry Eye Disease (Mouse TG) | Decreased mRNA levels | mdpi.com |
| Cox2 / TNF-α | Spreading Depolarization (Rat Cortex) | No significant change in expression | nih.gov |
Translational Research Directions for TRPM8 Antagonism in Preclinical Settings
The specific and potent action of this compound hydrochloride makes it a valuable pharmacological tool for exploring the therapeutic potential of TRPM8 antagonism in a variety of disease models.
Ocular Surface Disorders : In a mouse model of DED, chronic topical administration of this compound (20 µM) was shown to alleviate multiple symptoms of the disease. The treatment decreased the spontaneous and cold-evoked activity of corneal sensory nerves, reduced corneal inflammation, and diminished both spontaneous ocular pain and corneal mechanical allodynia. mdpi.com These findings strongly suggest that TRPM8 antagonists could be a viable non-opioid therapeutic strategy for the painful symptoms of severe DED. mdpi.com
Pain and Thermoregulation : this compound has been instrumental in confirming TRPM8's role as a primary sensor for environmental cold. researchgate.netjneurosci.org Systemic administration of this compound in rats and mice attenuates both autonomic (e.g., brown fat thermogenesis) and behavioral (e.g., seeking warmer environments) defenses against cold, leading to a decrease in core body temperature. axonmedchem.comjneurosci.org This effect is absent in mice lacking the TRPM8 gene, confirming the antagonist's specificity. caymanchem.com This line of research is crucial for understanding the neural circuits of thermoregulation and for exploring TRPM8's role in neuropathic pain conditions characterized by cold allodynia, such as that induced by chemotherapy agents. researchgate.netjneurosci.orgnih.gov
Oncology : The role of TRPM8 in cancer is complex, with evidence suggesting both pro- and anti-tumoral effects depending on the cancer type and stage. mdpi.com In a study on prostate cancer, a condition where TRPM8 is often overexpressed, TRPM8 expression was shown to inhibit the ability of cells to form clones. mdpi.com The application of the TRPM8 antagonist this compound (1 µM) reversed this effect, restoring the clonogenic capability of the cancer cells. mdpi.com This research, while seemingly counterintuitive for an anti-cancer strategy, uses this compound as a tool to clarify the fundamental role of the TRPM8 channel in cancer cell proliferation and survival, suggesting that TRPM8 agonists might be beneficial in certain cancer stages. mdpi.com
Table 3: Summary of Preclinical Research Applications of this compound Hydrochloride
Overview of key translational findings using this compound as a pharmacological tool.
| Therapeutic Area | Preclinical Model | Key Findings with this compound | Translational Implication |
|---|---|---|---|
| Dry Eye Disease | Induced DED (Mouse) | Reduced corneal nerve activity, inflammation, and pain behaviors. mdpi.com | Potential as a topical treatment for ocular neuropathic pain. |
| Thermoregulation | Wild-Type Rats and Mice | Blocked cold-induced thermogenesis and cold-seeking behavior, lowering body temperature. jneurosci.org | Validates TRPM8 as a key cold sensor and a target for modulating thermoregulatory responses. |
| Neuropathic Pain | Various (e.g., nerve injury, chemotherapy models) | Used to parse the specific contribution of TRPM8 to cold allodynia. researchgate.net | Aids in developing targeted therapies for cold hypersensitivity in neuropathic states. |
| Prostate Cancer | PC3-M8 luc cell line (in vitro) | Reversed the anti-proliferative (clonogenic) effect of TRPM8 overexpression. mdpi.com | Helps elucidate the complex role of TRPM8 in cancer biology, guiding agonist vs. antagonist strategies. |
Q & A
Basic Research Questions
Q. What experimental methods are recommended to confirm the selective antagonism of M8-B hydrochloride against TRPM8 channels?
- Answer : In vitro assays using transfected cell lines (e.g., HEK293 cells expressing TRPM8) should be conducted. Measure intracellular Ca²⁺ influx or whole-cell patch-clamp recordings to assess inhibition of cold- or agonist-induced TRPM8 activation. Include positive controls (e.g., known TRPM8 antagonists like AMTB) and validate selectivity by testing against other TRP channels (TRPV1, TRPA1) at concentrations up to 20 µM .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound hydrochloride?
- Answer : Provide detailed synthesis protocols, including reaction conditions (solvents, temperatures, catalysts) and purification steps (e.g., recrystallization). Characterize the compound using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>99% purity). Report melting points, solubility in water/DMSO, and batch-specific variations in physicochemical properties .
Q. What are the standard in vitro models for evaluating this compound hydrochloride’s bioactivity?
- Answer : Use primary sensory neurons from rodents or human dorsal root ganglia to assess TRPM8 inhibition. Measure cold-evoked action potentials or menthol-induced calcium signaling. Compare results across species (rat, mouse, human) to identify interspecies variability in potency (e.g., IC₅₀ values ranging from 7.8 nM to 64.3 nM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound hydrochloride across studies?
- Answer : Conduct meta-analyses of published data, accounting for variables such as assay temperature, agonist concentration (e.g., icilin vs. menthol), and cell type. Validate findings using orthogonal methods (e.g., electrophysiology vs. calcium imaging) and apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify confounding factors .
Q. What experimental design strategies minimize bias in preclinical studies of this compound hydrochloride for pain management?
- Answer : Implement blinded, randomized animal trials with appropriate sample sizes (power analysis). Use positive controls (e.g., established TRPM8 antagonists) and negative controls (vehicle-only groups). Measure outcomes like cold allodynia in neuropathic pain models (e.g., chronic constriction injury) while controlling for ambient temperature fluctuations .
Q. How can researchers optimize this compound hydrochloride’s pharmacokinetic profile for CNS penetration?
- Answer : Modify the compound’s lipophilicity (logP) via structural analogs while maintaining TRPM8 affinity. Assess blood-brain barrier (BBB) permeability using in vitro models (e.g., MDCK-MDR1 cells) and in vivo microdialysis. Monitor plasma protein binding and metabolic stability in liver microsomes to refine dosing regimens .
Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy of this compound hydrochloride?
- Answer : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with TRPM8 inhibition. Use conditional TRPM8 knockout models to isolate target-specific effects. Evaluate off-target actions via transcriptomic profiling (RNA-seq) or broad-spectrum receptor screening .
Q. How should researchers ethically validate this compound hydrochloride’s therapeutic potential in animal models of urinary dysfunction?
- Answer : Adhere to institutional animal care guidelines (e.g., IACUC protocols) for studies involving bladder cystometry or cold-induced urinary reflexes. Prioritize non-invasive measures (e.g., voiding spot assays) and minimize subject numbers through robust experimental design. Include humane endpoints and justify translational relevance .
Methodological Resources
- Data Interpretation : For conflicting bioactivity data, apply Bayesian statistics to weigh evidence quality or use machine learning to identify hidden variables (e.g., batch effects) .
- Structural Analysis : Combine X-ray crystallography with molecular dynamics simulations to map this compound’s binding interactions with TRPM8 .
- Ethical Reporting : Follow ARRIVE 2.0 guidelines for preclinical studies, ensuring transparency in data collection, analysis, and limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
